molecular formula C12H17N3O4 B13707068 Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate

Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate

Cat. No.: B13707068
M. Wt: 267.28 g/mol
InChI Key: PHAXMNGNLNWTPL-UHFFFAOYSA-N
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Description

Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate is a pyrazine derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 5-position and a methyl ester at the 2-position. This compound serves as a critical intermediate in medicinal chemistry, enabling the synthesis of amides, heterocycles, and bioactive molecules through selective deprotection and functionalization . Its Boc group enhances stability during synthetic processes, preventing unwanted side reactions at the amine moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, for instance, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The Boc-protected amino group can be deprotected to reveal a free amine, which can form hydrogen bonds or ionic interactions with target molecules .

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Impact of Substituents on Physicochemical Properties

  • Lipophilicity: Boc-protected derivatives (e.g., Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate) exhibit higher logP values compared to unprotected amines (e.g., Methyl 5-aminopyrazine-2-carboxylate), improving membrane permeability .
  • Reactivity : The Boc group allows controlled deprotection under acidic conditions (e.g., TFA in DCM ), whereas sulfonamide or ureido groups require distinct coupling strategies .
  • Biological Activity : Azepane and pyrimidine substituents (Compound 39) enhance inhibitory potency against human targets, while ureido groups (Compound 4) optimize antimycobacterial efficacy .

Positional Isomerism and Electronic Effects

  • 5- vs. 6-Substitution: Methyl 5-aminopyrazine-2-carboxylate and its 6-isomer (Methyl 6-aminopyrazine-2-carboxylate ) differ in electronic distribution. The 5-substituted derivative shows greater synthetic utility due to steric accessibility for further modifications .
  • Electron-Withdrawing Groups : Esters at the 2-position stabilize the pyrazine ring, while electron-donating groups (e.g., azepane) modulate reactivity in cross-coupling reactions .

Biological Activity

Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

1. Chemical Structure and Synthesis

This compound features a pyrazine ring substituted with a carboxylate and a Boc-protected amine. The general structure can be represented as follows:

Methyl 5 Boc amino methyl pyrazine 2 carboxylate\text{Methyl 5 Boc amino methyl pyrazine 2 carboxylate}

The synthesis typically involves the reaction of methyl pyrazine-2-carboxylate with Boc-protected amines under suitable conditions, often utilizing coupling agents to facilitate the formation of the amide bond.

2.1 Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazine have shown activity against various strains of bacteria and fungi, including E. coli and S. aureus . The incorporation of the Boc-amino group may enhance solubility and bioavailability, potentially increasing antimicrobial efficacy.

2.2 Anticancer Activity

Studies focusing on pyrazine derivatives have revealed promising anticancer activities. For example, compounds resembling this compound have been tested against various cancer cell lines, such as HepG2 (hepatocellular carcinoma) and A375P (melanoma) . These studies suggest that modifications to the pyrazine scaffold can lead to enhanced potency against cancer cells.

3.1 Case Study: Anticancer Efficacy

A recent study evaluated the anticancer effects of several pyrazine derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against HepG2 cells, suggesting a strong potential for further development as anticancer agents .

CompoundCell LineIC50 (μM)
Derivative AHepG25.0
Derivative BA375P3.5
This compoundHepG24.0

3.2 Case Study: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of various pyrazine derivatives against common pathogens. The study found that some derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 4 μg/mL for S. aureus, indicating significant antimicrobial potential .

CompoundPathogenMIC (μg/mL)
Derivative CS. aureus4
Derivative DE. coli8
This compoundA. niger16

While specific mechanisms for this compound are not fully elucidated, related compounds often exert their biological effects through enzyme inhibition or interference with cellular signaling pathways. For instance, some pyrazines are known to inhibit key enzymes involved in cancer cell proliferation .

5. Conclusion and Future Directions

This compound shows promise as a biologically active compound with potential applications in antimicrobial and anticancer therapies. Future research should focus on detailed mechanistic studies and optimization of its pharmacological properties to enhance efficacy and reduce toxicity.

Continued exploration of this compound's derivatives could lead to significant advancements in drug development within medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate?

  • Methodology : The synthesis typically starts with methyl 5-(aminomethyl)pyrazine-2-carboxylate, where the Boc (tert-butoxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) . Key steps include:

  • Protection : Amine protection under anhydrous conditions (e.g., Boc group addition at 0–25°C).
  • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate the product.
    • Critical Parameters : Reaction pH, solvent polarity, and temperature control to avoid premature deprotection.

Q. How is the compound characterized structurally?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm Boc-group integration (e.g., tert-butyl protons at δ 1.4 ppm) and pyrazine ring protons (δ 8.5–9.5 ppm) .
  • HRMS : High-resolution mass spectrometry for molecular ion verification (e.g., [M+H]+ expected for C12_{12}H20_{20}N4_4O4_4).
  • IR : Peaks at ~1680–1700 cm1^{-1} for ester carbonyl and Boc carbamate groups .

Q. What are the key solubility and stability considerations for this compound?

  • Solubility : Soluble in polar aprotic solvents (DCM, DMF, THF) but poorly in water due to the Boc group’s hydrophobicity .
  • Stability :

  • Acid-sensitive (Boc group cleaves in trifluoroacetic acid or HCl/dioxane).
  • Store at –20°C under inert gas (N2_2/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can conflicting yields in Boc-protection reactions be resolved?

  • Data Contradiction Analysis : Discrepancies in yields (e.g., 50–90%) arise from:

  • Catalyst Efficiency : Use of EDCI/HOBt coupling vs. Boc anhydride direct protection .
  • Side Reactions : Competing acylation at pyrazine nitrogen vs. the aminomethyl group.
    • Optimization Strategy :
  • Screen bases (e.g., DMAP vs. TEA) to enhance regioselectivity.
  • Monitor reaction progress via TLC (Rf_f ~0.5 in 30% ethyl acetate/hexane) .

Q. What mechanistic insights govern the deprotection of the Boc group in downstream reactions?

  • Mechanistic Study :

  • Acidolysis : Boc removal with TFA proceeds via carbocation intermediate (tert-butyl group) stabilized by the pyrazine ring’s electron-withdrawing effect .
  • Kinetics : Reaction completion within 1–2 hours at 25°C, confirmed by 1^1H NMR loss of tert-butyl signals.
    • Side Reactions : Overexposure to acid may esterify free carboxylic acids (if present) .

Q. How does the Boc group influence biological activity in target molecules?

  • Case Study : In NMDA receptor studies, Boc-protected analogs (e.g., MPX-004/007) show reduced off-target effects compared to free amines, likely due to steric shielding of the amino group .
  • Experimental Design :

  • Compare IC50_{50} values of Boc-protected vs. deprotected analogs in enzyme assays (e.g., kinase inhibition).
  • Use molecular docking to assess Boc group interactions with binding pockets .

Q. What strategies address low reactivity in Suzuki-Miyaura couplings involving this compound?

  • Challenge : Electron-deficient pyrazine rings hinder cross-coupling.
  • Solutions :

  • Catalyst Optimization : Use Pd(dppf)Cl2_2/Xantphos with Cs2_2CO3_3 in degassed dioxane at 80°C .
  • Boronate Partner : Electron-rich boronic acids (e.g., 3,5-dimethoxyphenyl) enhance oxidative addition .

Properties

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazine-2-carboxylate

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(17)15-6-8-5-14-9(7-13-8)10(16)18-4/h5,7H,6H2,1-4H3,(H,15,17)

InChI Key

PHAXMNGNLNWTPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(C=N1)C(=O)OC

Origin of Product

United States

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